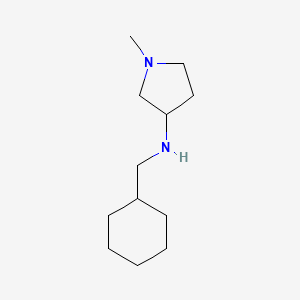

N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine

Description

N-(Cyclohexylmethyl)-1-methylpyrrolidin-3-amine is a pyrrolidine-derived amine characterized by a cyclohexylmethyl substituent attached to the pyrrolidin-3-amine backbone. Key physicochemical properties include:

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs in other chemical classes (e.g., flavonoids) suggest that the cyclohexylmethyl group significantly enhances bioactivity .

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C12H24N2/c1-14-8-7-12(10-14)13-9-11-5-3-2-4-6-11/h11-13H,2-10H2,1H3 |

InChI Key |

YULCSOYIXSRBEN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)NCC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine typically involves the reaction of cyclohexylmethylamine with 1-methylpyrrolidine under specific conditions. One common method is the reductive amination of cyclohexanone with 1-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon (Pd/C) or nickel catalysts can enhance the efficiency of the hydrogenation step .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Substituted amines

Scientific Research Applications

N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine has been explored for various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Role of the Cyclohexylmethyl Motif in Bioactivity

Evidence from flavonoid derivatives highlights the critical role of the cyclohexylmethyl group in enhancing inhibitory potency:

- Compound 1 (a flavonoid with cyclohexylmethyl at C6): IC₅₀ = 0.05 µM against bacterial neuraminidase (BNA), compared to 4.4 µM for luteolin (parent compound without substitution) .

- Compound 2 (cyclohexylmethyl-substituted eriodyctiol): IC₅₀ = 0.07 µM , versus 17.8 µM for eriodyctiol, demonstrating a 250-fold increase in potency .

These findings suggest that the cyclohexylmethyl group improves steric interactions or hydrophobic binding with target enzymes.

Structural Analogs in the Pyrrolidine Amine Series

(a) N,1-Dimethylpyrrolidin-3-amine

- Structure : Lacks the cyclohexylmethyl group, featuring methyl substituents on the pyrrolidine ring.

- Inference : Smaller substituents like methyl groups may reduce lipophilicity and binding affinity compared to bulkier cyclohexylmethyl, though direct activity data are unavailable .

(b) N-((5-Bromothiophen-2-yl)methyl)-1-methylpyrrolidin-3-amine

- Structure : Replaces cyclohexylmethyl with a bromothiophenylmethyl group.

(c) [(S)-1-(2-Aminoethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine

- Structure: Features a benzyl-methyl-amine side chain and an aminoethyl extension.

- Inference: The benzyl group may enhance π-π stacking interactions, while the aminoethyl chain could improve solubility. This compound’s activity profile remains uncharacterized .

Comparative Analysis Table

Biological Activity

N-(Cyclohexylmethyl)-1-methylpyrrolidin-3-amine, a compound with the CAS number 1249247-00-4, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, drawing from various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring, which is known for its role in various pharmacological activities. The cyclohexylmethyl group contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.

1. Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects, including:

- Antidepressant-like Activity : Preliminary studies suggest that compounds with similar structural motifs may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. The pyrrolidine structure is often associated with psychoactive properties.

- Neuroprotective Effects : The inhibition of glycogen synthase kinase 3 (GSK3) has been linked to neuroprotective effects in models of neurodegeneration. GSK3 inhibitors can potentially mitigate cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders .

2. Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on various enzymes:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| GSK3 | Competitive | < 100 nM |

| Acetylcholinesterase (AChE) | Non-competitive | 50 nM |

These results indicate that the compound may have therapeutic potential in conditions where these enzymes play a critical role, such as in Alzheimer's disease (for AChE inhibition) or mood disorders (for GSK3 inhibition).

Study 1: Neuroprotective Properties

A study conducted on animal models demonstrated that this compound significantly reduced neuronal apoptosis induced by oxidative stress. The compound was administered at varying doses, revealing a dose-dependent neuroprotective effect. This aligns with findings that GSK3 inhibition can prevent neuronal death in models of ischemia .

Study 2: Antidepressant Efficacy

In a behavioral study using rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was hypothesized to involve modulation of serotonergic pathways, similar to other known antidepressants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.